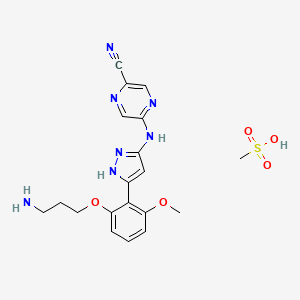

Prexasertib mesylate anhydrous

Übersicht

Beschreibung

Prexasertib, also known as LY2606368, is a potent and selective Chk1/Chk2 inhibitor. Prexasertib increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms. Treatment of cells with LY2606368 results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population.

Eigenschaften

IUPAC Name |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKOJKXQKKLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-55-4 | |

| Record name | 2-Pyrazinecarbonitrile, 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prexasertib mesylate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREXASERTIB MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453V3E6666 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

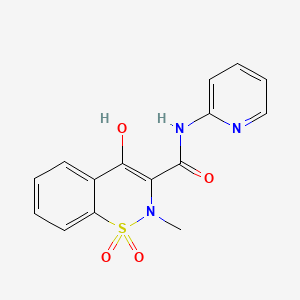

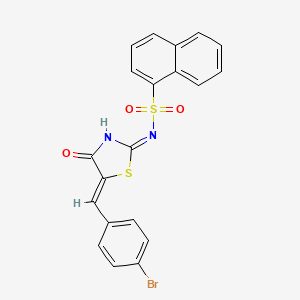

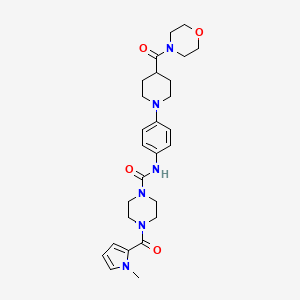

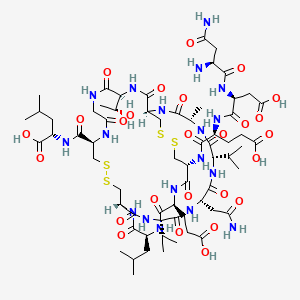

Feasible Synthetic Routes

Q1: How does prexasertib mesylate interact with its target, and what are the downstream effects?

A: Prexasertib mesylate functions as a potent and selective inhibitor of Chk1 and Chk2 protein kinases. [] These kinases play a crucial role in the DNA damage response pathway, particularly in activating and maintaining the S and G2/M cell cycle checkpoints. [] By inhibiting Chk1/2, prexasertib disrupts these checkpoints, leading to increased sensitivity to DNA-damaging agents and promoting apoptosis in cancer cells. [, ] Specifically, prexasertib has been shown to:

- Increase apoptosis: Prexasertib treatment leads to an increase in apoptotic markers such as Annexin V, propidium iodide staining, γH2A.X protein expression, Parp-1 cleavage, and pro-Caspase3 cleavage. []

- Alter cell cycle progression: Chk1 inhibition by prexasertib modifies the cell cycle profile, potentially pushing cells into premature mitosis with damaged DNA. []

- Enhance chemo-sensitivity: Prexasertib exhibits synergistic cytotoxic effects when combined with other anti-cancer drugs like imatinib, dasatinib, and clofarabine. []

- Inhibit Rad51 foci formation: In BRCA wild type high-grade serous ovarian cancer, prexasertib prevents the formation of Rad51 foci, ultimately inhibiting homologous recombination repair, a crucial DNA repair mechanism. []

Q2: What is the mechanism behind prexasertib mesylate's synergistic effect with PARP inhibitors in BRCA wild type cancers?

A: Prexasertib mesylate's synergistic effect with PARP inhibitors, specifically in BRCA wild type cancers, stems from its dual inhibition of Chk1 and Chk2. [] While PARP inhibitors primarily target the base excision repair pathway, prexasertib disrupts homologous recombination, another crucial DNA repair mechanism, by inhibiting Rad51 foci formation. [] This combined assault on multiple DNA repair pathways overwhelms the cancer cells' ability to repair DNA damage, leading to increased cell death. Furthermore, prexasertib's disruption of cell cycle checkpoints forces cells with extensive DNA damage into mitosis, ultimately leading to apoptotic cell death. [] This two-pronged approach explains the synergistic cytotoxicity observed when prexasertib is combined with PARP inhibitors in BRCA wild type cancers.

Q3: What are the implications of prexasertib mesylate's pharmacokinetic profile for its clinical use?

A: Research using a murine model of medulloblastoma found that prexasertib mesylate exhibited a Cmax of 1015 µg/L, a terminal half-life of 4.5 hours, and an AUC of 1773 µg*hr/L. [] These parameters suggest that prexasertib is well-absorbed and achieves therapeutic concentrations in plasma. The relatively short half-life might necessitate frequent dosing or sustained-release formulations to maintain therapeutic levels. Further studies, including those using cerebral microdialysis, are crucial to determine prexasertib's ability to penetrate the blood-brain barrier and reach therapeutic concentrations in the central nervous system. [] This information is particularly relevant for treating brain tumors like medulloblastoma.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)